Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Capacity vs. Mono-Halogenated Analogs
The 3,4-difluorophenyl substituent elevates lipophilicity (XLogP3 = 4.6) relative to the mono-fluoro analog N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide (CAS 321433-15-2, XLogP3 = 4.3), while maintaining a comparable hydrogen-bond donor count (1) and acceptor count (5). The di-fluoro substitution also increases TPSA slightly from 54.88 Ų to a value that, when normalized for molecular weight, preserves acceptable drug-likeness metrics [1][2]. These differences can influence passive membrane permeability and non-specific protein binding, key considerations for in vitro assay development.
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen-bond capacity |
|---|---|
| Target Compound Data | XLogP3 = 4.6; HBD = 1; HBA = 5; TPSA = 54.88 Ų |
| Comparator Or Baseline | N-(4-fluorophenyl) analog (CAS 321433-15-2): XLogP3 = 4.3; HBD = 1; HBA = 5 |
| Quantified Difference | Δ XLogP3 = +0.3 log unit |
| Conditions | Computed using PubChem XLogP3 3.0 algorithm |
Why This Matters
A 0.3 log unit increase in lipophilicity can significantly affect non-specific binding in biochemical assays, requiring awareness when selecting a tool compound for target engagement studies.
- [1] PubChem Compound Summary for CID 1487233 (Target). National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 11129411, N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide (CAS 321433-15-2). National Center for Biotechnology Information (2025). View Source
